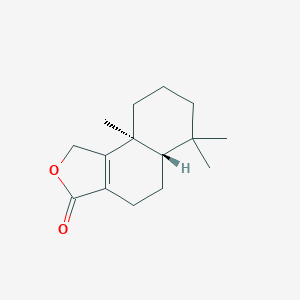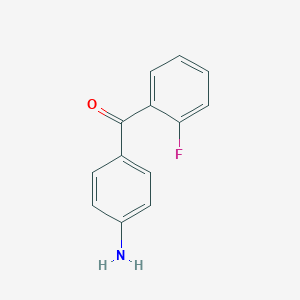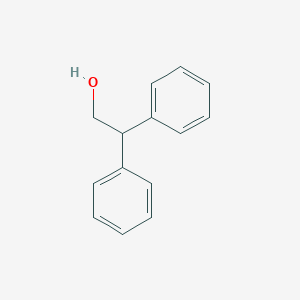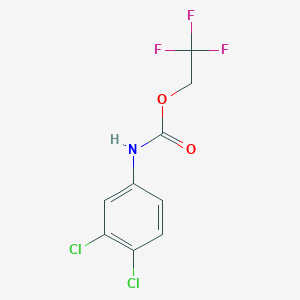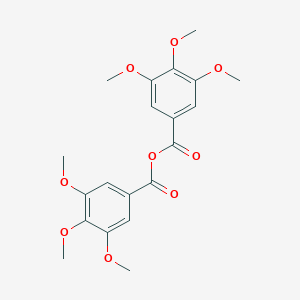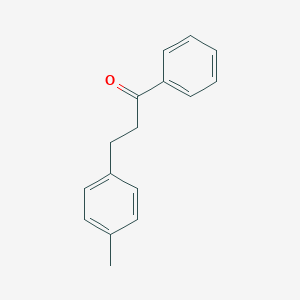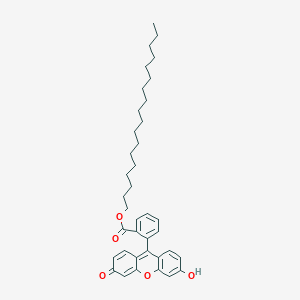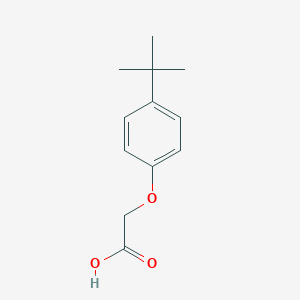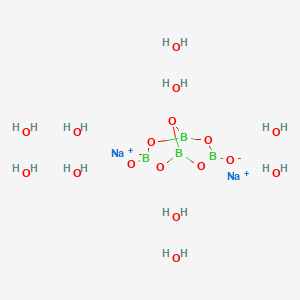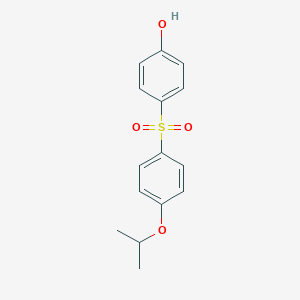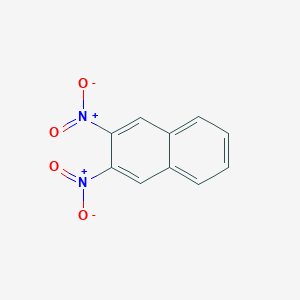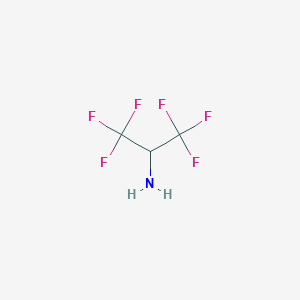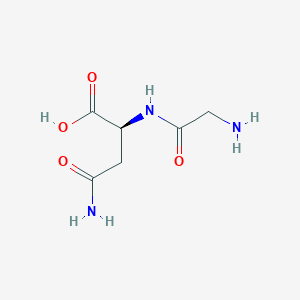
Glycyl-l-asparagine
Descripción general
Descripción
Glycyl-L-asparagine is a dipeptide composed of the amino acids glycine and L-asparagine. It is a compound of interest in the study of protein structure and function, as well as in the synthesis of peptides and glycopeptides. The molecular structure and synthesis of glycyl-L-asparagine and its derivatives have been explored in various research contexts, including the study of glycosylation patterns in proteins and the development of synthetic methods for glycopeptides .
Synthesis Analysis
The synthesis of glycyl-L-asparagine and related peptides has been reported in several studies. A new synthesis of asparaginylglycine, which includes glycyl-L-asparagine, has been reinvestigated, providing insights into the methods for peptide bond formation and purification . Additionally, the synthesis of glycoproteins has been enhanced by the development of a bifunctional thioacid-mediated strategy, which allows for the efficient coupling of peptides with glycosyl asparagine thioacid . This method represents a significant advancement in the field of glycoprotein synthesis, enabling the production of glycoproteins within a few steps from peptide and glycosyl asparagine thioacid precursors.
Molecular Structure Analysis
The molecular structure of glycyl-L-asparagine has been elucidated through X-ray crystallography, providing precise dimensions of the peptide link and insights into the molecular configuration of asparagine . The geometry of the peptide link is crucial for understanding protein structure, and the data obtained from such analyses contribute to the broader knowledge of polypeptide chain configurations.
Chemical Reactions Analysis
Glycyl-L-asparagine and its derivatives participate in various chemical reactions, particularly those involving the formation and cleavage of glycosidic linkages. Human glycoasparaginase, an enzyme that hydrolyzes compounds containing L-asparagine residues, has been shown to cleave the N-glycosidic linkage of various glycoasparagines through a mechanism similar to L-asparaginase . This enzyme is specific to substrates with free alpha-amino and alpha-carboxyl groups, and its activity has been demonstrated in the synthesis of L-aspartic acid beta-hydroxamate from aspartyl-glucosamine and related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of glycyl-L-asparagine and its derivatives are influenced by their molecular structure. X-ray analyses have revealed the conformation of the glucopyranose rings and the dimensions of the glycosidic bond in compounds such as GlcNAc-Asn and Glc-Asn, which are related to glycyl-L-asparagine . These structural details are important for understanding the hydrogen-bonding patterns and the overall stability of the molecules. Additionally, the synthesis of C-glycoside analogues of N4-(2-acetamido-2-deoxy-beta-D-glucopyranosyl)-L-asparagine has provided further insights into the conformational analysis of cyclic C-glycopeptides, which are structurally related to glycyl-L-asparagine .
Aplicaciones Científicas De Investigación
-
Cancer Treatment
- Field: Oncology
- Application: l-asparaginase catalyzes the degradation of asparagine, an essential amino acid for leukemic cells, into ammonia and aspartate . Due to its ability to inhibit protein biosynthesis in lymphoblasts, it is used to treat acute lymphoblastic leukemia (ALL) .
- Method: The enzyme is administered as part of chemotherapy treatment protocols .
- Results: The treatment has been effective in managing ALL, contributing to the high survival rates seen today .
-
Food Industry
- Field: Food Science
- Application: l-asparaginase is used in the food industry to reduce the formation of acrylamide, a carcinogenic compound .
- Method: The enzyme is added during food processing to break down l-asparagine, which can form acrylamide when heated .
- Results: This application has been successful in reducing acrylamide levels in various food products .
-
Agriculture
- Field: Agriculture
- Application: l-asparaginase holds promise as a means to enhance nitrogen utilization in plants .
- Method: The enzyme could potentially be used to break down l-asparagine in the soil, making nitrogen more available to plants .
- Results: While this is a potential application, more research is needed to determine its effectiveness .
-
Inflammation Control
- Field: Immunology
- Application: l-asparaginase inhibits the production of inflammatory cytokines IL1 / IL2, increases production of IL10, inhibits migration of leukocytes to the inflammatory focus, increases circulating neutrophils and decreases eosinophils, inhibits mast cell degranulation, cytokine production and histamine release .
- Method: The enzyme acts by controlling the rate of protein synthesis .
- Results: This application is still under research, but it shows promise in controlling inflammation .
-
Antimicrobial Property
- Field: Microbiology
- Application: l-asparaginase has been found to have antimicrobial properties .
- Method: The exact method of application varies depending on the specific microbial target .
- Results: While this application is still under research, it shows promise in combating various microbial infections .
-
Treatment of Infectious Diseases
- Field: Infectious Diseases
- Application: l-asparaginase is being explored for its potential in treating various infectious diseases .
- Method: The enzyme could potentially be used as part of a treatment regimen for certain infectious diseases .
- Results: More research is needed to determine the effectiveness of this application .
-
Autoimmune Diseases
- Field: Immunology
- Application: l-asparaginase is being studied for its potential in treating autoimmune diseases .
- Method: The enzyme could potentially be used as part of a treatment regimen for certain autoimmune diseases .
- Results: More research is needed to determine the effectiveness of this application .
-
Canine and Feline Cancer
- Field: Veterinary Oncology
- Application: l-asparaginase is used in the treatment of certain types of cancer in dogs and cats .
- Method: The enzyme is administered as part of a chemotherapy treatment protocol .
- Results: The treatment has been effective in managing certain types of cancer in dogs and cats .
-
Biosensor Development
- Field: Biotechnology
- Application: l-asparaginase can be used in the development of biosensors for asparagine detection in various industries .
- Method: The enzyme is incorporated into a sensor system that can detect changes in asparagine levels .
- Results: This application is still under research, but it shows promise in providing a sensitive and specific method for asparagine detection .
-
Acrylamide Reduction in Food
- Field: Food Industry
- Application: l-asparaginase is used to lower the production of acrylamide, a potentially harmful compound formed when starchy foods are cooked at high temperatures .
- Method: The enzyme is added during food processing to break down l-asparagine, which can form acrylamide when heated .
- Results: This application has been successful in reducing acrylamide levels in various food products .
-
Production of Therapeutic Agents
- Field: Biotechnology
- Application: l-asparaginase contributes to 40% of the total worldwide enzyme demands and contributes one-third of global requirements as anti-leukemic and anti-lymphoma agents .
- Method: The enzyme is used in the production of therapeutic agents, particularly for the treatment of acute lymphoblastic leukemia (ALL) in combination with vincristine and a glucocorticoid .
- Results: It inhibits the growth of tumor cells by depriving them from nutrition, necessary for their growth and proliferation .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c7-2-5(11)9-3(6(12)13)1-4(8)10/h3H,1-2,7H2,(H2,8,10)(H,9,11)(H,12,13)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUESBOMYALLFNI-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CN)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315509 | |
| Record name | Glycyl-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-l-asparagine | |
CAS RN |
1999-33-3 | |
| Record name | Glycyl-L-asparagine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1999-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Asparagine, glycyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001999333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycyl-L-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-glycyl-β-asparagine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxy-3-hydroxypyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B156485.png)
